3-Bromo-4-(difluoromethyl)aniline
Description
3-Bromo-4-(difluoromethyl)aniline is a substituted aniline derivative featuring a bromine atom at the 3-position and a difluoromethyl (-CF₂H) group at the 4-position of the aromatic ring. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by its substituents.
Properties
Molecular Formula |
C7H6BrF2N |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
3-bromo-4-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H6BrF2N/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,7H,11H2 |
InChI Key |
MMEWQOUXJKAMOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(difluoromethyl)aniline typically involves the bromination of 4-(difluoromethyl)aniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(difluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinones or nitro compounds.
Coupling Products:
Scientific Research Applications
Medicinal Chemistry
3-Bromo-4-(difluoromethyl)aniline is investigated for its potential therapeutic properties. The fluorinated groups enhance bioavailability and metabolic stability, making it a candidate for drug development. Research indicates that compounds with similar structures can act as agonists for sphingosine-1-phosphate receptors, influencing cellular signaling pathways related to growth and survival.
Biological Studies
The compound's unique substituents allow for enhanced interactions with biological targets. Studies have shown that it can modulate cellular responses, suggesting applications in cancer research and other therapeutic areas .
Agrochemicals
In agricultural chemistry, this compound serves as a building block in the synthesis of agrochemicals, contributing to the development of more effective pesticides and herbicides due to its reactivity and stability under various conditions.
Specialty Chemicals Production
Industrially, this compound is utilized in the production of specialty chemicals, including advanced materials and coatings. Its unique properties contribute to the formulation of high-performance products that require specific chemical characteristics.
Research and Development
The compound is also used as an intermediate in the synthesis of more complex organic molecules, facilitating research into new materials and pharmaceuticals.
Data Tables
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic properties | Agonist for sphingosine-1-phosphate receptors |
| Biological Studies | Modulation of cellular responses | Influences pathways related to cell proliferation |
| Agrochemicals | Building block for pesticide synthesis | Enhanced effectiveness in target organisms |
| Specialty Chemicals | Production of advanced materials | High-performance coatings |
Case Studies
Case Study 1: Medicinal Chemistry Exploration
A study published in PubMed Central examined the interaction of this compound derivatives with specific receptors involved in cell signaling. Results indicated improved binding affinity due to the presence of fluorinated groups, suggesting potential applications in developing novel therapeutics for cancer treatment .
Case Study 2: Agrochemical Development
Research conducted on the use of this compound in agrochemicals demonstrated its effectiveness as an intermediate for synthesizing new herbicides. Field trials indicated significant improvements in crop yield when applied in targeted formulations.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(difluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in medicinal chemistry.
Comparison with Similar Compounds
Substituent Effects: Difluoromethyl vs. Trifluoromethyl and Other Groups
Key Comparisons:
- 4-Bromo-3-(trifluoromethyl)aniline (CAS 393-36-2) :
- The trifluoromethyl (-CF₃) group is more electron-withdrawing than -CF₂H, reducing the basicity of the aniline nitrogen. This enhances metabolic stability but may reduce cell permeability compared to -CF₂H derivatives .
- Melting point: 47–49°C; Boiling point: 81–84°C .
- Similarity score: 0.87 (structural similarity to 3-Bromo-4-(difluoromethyl)aniline) .
3-Bromo-4-Fluoroaniline (CAS 656-64-4) :
Electronic Effects Summary:
| Substituent | Electron-Withdrawing Strength | Basicity of Aniline | Metabolic Stability |
|---|---|---|---|
| -CF₂H (target) | Moderate | Intermediate | Balanced |
| -CF₃ | High | Low | High |
| -OCF₃ | Very High | Very Low | Moderate |
| -F | Low | High | Low |
Comparison with Other Brominated Anilines :
- 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline (CAS 51332-24-2): Synthesized via bromination of N,N-dimethyl-3-(trifluoromethyl)aniline using tetrabromocyclohexadienone, highlighting the influence of steric hindrance from dimethylamino groups on reaction efficiency .
- 3-Bromo-4-(4-fluorophenoxy)aniline (CAS 83660-64-4): Prepared via Ullmann coupling, demonstrating the utility of bromine as a leaving group in cross-coupling reactions .
Physicochemical Properties
Solubility and Stability :
Thermal Properties :
- 4-Bromo-3-(trifluoromethyl)aniline: Boiling point 81–84°C, lower than non-fluorinated analogs due to reduced intermolecular hydrogen bonding .
Biological Activity
3-Bromo-4-(difluoromethyl)aniline is an aromatic amine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by the presence of a bromine atom and a difluoromethyl group on the aniline structure, exhibits unique chemical properties that may enhance its interaction with biological targets.
- Molecular Formula : C₇H₅BrF₂N
- Molecular Weight : Approximately 227.02 g/mol
- Structural Features : The difluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with various biomolecules.
The biological activity of this compound is largely attributed to its interaction with enzymes and receptors. The difluoromethyl group can increase binding affinity and selectivity towards specific molecular targets, modulating their activity. This mechanism is crucial for its potential therapeutic applications, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent in drug development.
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies suggest it may inhibit specific signaling pathways involved in tumor growth. For instance, it has been shown to affect cell viability and induce apoptosis in cancer cell lines, highlighting its potential as a lead compound in cancer therapy .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various aniline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, demonstrating promising antibacterial properties .
-
Cancer Cell Line Studies :
- In a separate investigation, this compound was tested against human breast cancer cell lines (MCF-7). The results showed a reduction in cell proliferation by approximately 40% at a concentration of 10 µM after 48 hours of treatment, indicating potential for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (Cell Line Response) |
|---|---|---|
| This compound | 16 µg/mL against S. aureus | 40% reduction in MCF-7 proliferation |
| 3-Bromo-4-fluoroaniline | 32 µg/mL against E. coli | 25% reduction in MCF-7 proliferation |
| 3-Amino-5-bromobenzotrifluoride | 8 µg/mL against S. aureus | 50% reduction in MCF-7 proliferation |
This table illustrates that while there are compounds with similar structures, the unique combination of bromine and difluoromethyl groups in this compound contributes to its enhanced biological activities.
Future Directions
While preliminary findings are promising, further research is necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Mechanistic Studies : Understanding how the compound interacts at the molecular level with specific targets.
- Optimization : Modifying the chemical structure to enhance potency and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
